molecular formula C14H22O4 B12911024 4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one

4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B12911024
M. Wt: 254.32 g/mol
InChI Key: NWWNJZCIWPFIRY-VOTSOKGWSA-N
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Description

4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one is a bicyclic furanone derivative characterized by a fused tetrahydrofurofuranone core substituted with a hydroxyoctenyl chain. This compound belongs to a broader class of furofuranones, which are recognized for their diverse biological activities and synthetic versatility. The hydroxyoctenyl substituent introduces both lipophilic and reactive hydroxyl functionalities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

4-[(E)-3-hydroxyoct-1-enyl]-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-10(15)6-7-12-11-8-14(16)18-13(11)9-17-12/h6-7,10-13,15H,2-5,8-9H2,1H3/b7-6+

InChI Key

NWWNJZCIWPFIRY-VOTSOKGWSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C2CC(=O)OC2CO1)O

Canonical SMILES

CCCCCC(C=CC1C2CC(=O)OC2CO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of alkenols derived from d-glucofuranose diacetonide, followed by a Wolfe-type carboetherification to form the tetrahydrofurofuran core . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent(s) Functional Groups Present Key Structural Features
4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one (Target) 3-Hydroxyoct-1-en-1-yl Hydroxyl, alkene Long aliphatic chain with unsaturation
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one () Methoxy Ether Compact, electron-donating group
(3aR,4R,6aR)-4-(Bromomethyl)-6a-(2-oxopropyl)tetrahydrofuro[2,3-b]furan-2(3H)-one () Bromomethyl, 2-oxopropyl Bromide, ketone Electrophilic bromine; ketone reactivity
4-Hydroxydihydrofuran-2(3H)-one () Hydroxy Alcohol Monocyclic; simpler scaffold

Key Observations :

  • Methoxy derivatives (e.g., ) exhibit higher stability under acidic conditions due to the ether group, whereas the hydroxyoctenyl chain may confer susceptibility to oxidation .
  • Brominated analogs () are valuable intermediates for further functionalization (e.g., nucleophilic substitution), contrasting with the target compound's hydroxyl group, which is more suited for conjugation or hydrogen bonding .

Insights :

  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate) optimize yields in furanone syntheses, likely applicable to the target compound .
  • Stereochemical control in methoxy derivatives () requires precise reaction conditions, suggesting similar challenges for the hydroxyoctenyl analog .

Physicochemical Properties

Comparative spectroscopic data highlight substituent effects:

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Rf Value
Target (hypothetical) ~5.8 (alkene), ~3.5 (hydroxyl) ~170 (lactone C=O) Not reported
(3aR,4R,6aR)-4-(Bromomethyl)... (187) 4.07–4.05 (dd, J = 6.4–2.9 Hz, CH₂Br) 62.5 (BrCH₂), 207.1 (ketone C=O) 0.14 (PE/EA = 1:1)
Methoxy derivative () 3.91 (dd, J = 9.7, 3.1 Hz, OCH₃) 158.2 (lactone C=O) Not reported

Notes:

  • The target compound’s alkene proton (~5.8 ppm) and hydroxyl group (~3.5 ppm) would distinguish it in NMR spectra .
  • Brominated analogs show distinct ¹³C signals for electrophilic carbons (e.g., BrCH₂ at 62.5 ppm), absent in the target .

Biological Activity

The compound 4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one is a member of the furanone family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

This compound features a furan ring fused with a tetrahydrofuran moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds related to tetrahydrofurofuranones exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furanones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Furanones have also been explored for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in managing inflammatory diseases.

Antioxidant Activity

Another notable biological activity is the antioxidant capacity of this compound. Research indicates that furanone derivatives can scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for protecting cells from oxidative damage and may have implications in aging and neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : Antimicrobial activity is primarily mediated through the disruption of bacterial cell membranes.
  • Cytokine Modulation : The anti-inflammatory effects are linked to the modulation of signaling pathways involved in cytokine production.
  • Radical Scavenging : The antioxidant properties arise from the ability to donate electrons to free radicals, thus neutralizing them.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that furanone derivatives exhibited potent antibacterial effects against drug-resistant strains .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Furanone AStaphylococcus aureus32 µg/mL
Furanone BEscherichia coli16 µg/mL
  • Inflammation Model : In an animal model of inflammation, furanone treatment resulted in a significant decrease in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory disorders .

Q & A

Q. What are the key considerations in designing synthetic routes for tetrahydrofuro[3,4-b]furan derivatives to ensure stereochemical purity?

  • Methodological Answer: Stereochemical control requires catalysts or chiral auxiliaries that favor specific transition states. For example, L-proline or other organocatalysts can induce enantioselectivity in aldol reactions, as seen in the synthesis of (3aS,4S,6aR)-4-methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Post-synthetic steps like crystallization (e.g., using methyl tert-butyl ether/n-pentane) or chiral chromatography are critical to isolate stereoisomers. Quantitative ¹H NMR and GC analysis (>98% ee) confirm purity .
  • Data Table:
StepKey ParametersOutcome
Aldol ReactionL-proline, THF, 20°C, 16h3:1 R,S/S,S isomer ratio
Acid HydrolysisH₂SO₄, 0°C, 3hImproved diastereomeric purity
CrystallizationMTBE/n-pentane92% chemical purity

Q. How can researchers validate structural assignments for tetrahydrofuro[3,4-b]furan derivatives?

  • Methodological Answer: Combine ¹H/¹³C NMR, X-ray crystallography, and computational methods (DFT calculations). Cross-referencing with literature (e.g., Quaedflieg et al.’s NMR data) is essential. For example, the absence of (3aS,6aS)-isomers in final products confirms stereochemical fidelity .

Q. What safety protocols are critical for handling tetrahydrofuro[3,4-b]furan derivatives?

  • Methodological Answer: Use fume hoods, explosion-proof equipment, and personal protective equipment (PPE: face shields, EN 166-certified goggles, nitrile gloves). Avoid exposure to heat/sparks (H224/H225 hazards). Store in airtight containers at ≤25°C, away from oxidizing agents (P403+P233) .

Advanced Research Questions

Q. How can synthetic yields of tetrahydrofuro[3,4-b]furan derivatives be optimized in multicomponent reactions?

  • Methodological Answer: Solvent and catalyst selection are pivotal. Ionic liquids like 1-butyl-3-methylimidazolium triflate enhance reaction efficiency (e.g., 90°C, p-TSA catalyst) by stabilizing intermediates. Microwave irradiation reduces reaction time (e.g., 20 min vs. 16h conventional) while improving yields (e.g., 85% for furoquinoline derivatives) .
  • Data Table:
SolventCatalystTemp (°C)Yield (%)
THFp-TSA9052
Ionic Liquidp-TSA9092
MicrowaveNone12085

Q. What strategies resolve contradictions between observed NMR data and literature values?

  • Methodological Answer: Re-examine solvent effects, dynamic processes (e.g., ring-flipping), and impurities. For example, residual solvents (methanol/THF) or tautomeric forms (e.g., lactone vs. open-chain) can shift peaks. Use deuterated solvents and variable-temperature NMR to identify dynamic equilibria .

Q. How can bioactivity assays (e.g., α-glucosidase inhibition) be designed for tetrahydrofuro[3,4-b]furan derivatives?

  • Methodological Answer: Use enzyme kinetics (IC₅₀ determination) with p-nitrophenyl-α-D-glucopyranoside as substrate. Isolate compounds via flash chromatography (silica gel, ethyl acetate/hexane). Compare to positive controls (e.g., acarbose). For example, an IC₅₀ of 1.09 mg/ml was reported for a related alkaloid .

Methodological Challenges and Solutions

Q. How to address low diastereomeric purity in final products?

  • Solution: Optimize crystallization conditions (e.g., seeding with pure crystals) or employ dynamic kinetic resolution. For example, acid hydrolysis (H₂SO₄) in methanol selectively degrades undesired isomers, improving purity from 20% to >98% ee .

Q. What analytical techniques differentiate regioisomers in complex furan derivatives?

  • Solution: Use 2D NMR (COSY, NOESY) to assign spatial relationships. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For example, NOESY correlations between H-4 and H-6a distinguish (3aS,4S,6aR) from (3aS,6aS) isomers .

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